Susalimod

概要

説明

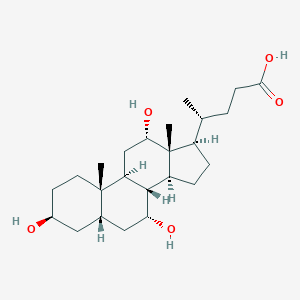

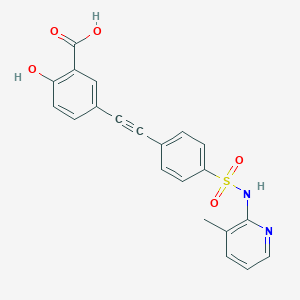

スサリモドは、腫瘍壊死因子阻害剤および免疫調節剤として作用する低分子薬です。当初はファイザー社により開発されました。 そして、炎症性腸疾患やリウマチ性疾患の治療における潜在的な治療的用途について研究されてきました 。 スサリモドはスルファサラジン構造類似体であり、胆汁排泄が広いことが知られています .

科学的研究の応用

スサリモドは、その免疫調節特性について広く研究されてきました。以下に示すような用途が期待されています。

化学: 胆汁排泄と薬物代謝を研究するためのモデル化合物として使用される。

生物学: サイトカイン産生と免疫応答調節に対する影響について調査されている。

医学: 腫瘍壊死因子-α(TNF-α)合成を阻害する能力により、炎症性腸疾患やリウマチ性疾患の治療薬として探索されている.

産業: 新規免疫調節薬を開発するための製薬産業における潜在的な用途。

作用機序

スサリモドは、プロ炎症性サイトカインである腫瘍壊死因子-α(TNF-α)の合成を阻害することによって効果を発揮します。 この化合物は、リポ多糖誘発TNF-α合成経路と相互作用し、血清中のTNF-αレベルを低下させます 。 この阻害は濃度依存的なメカニズムを介して達成され、スサリモドの濃度が高いほど、TNF-α合成の阻害が大きくなります .

生化学分析

Biochemical Properties

Susalimod is known to interact with various biomolecules, particularly enzymes and proteins. It is extensively excreted in the bile in various animal species . It has been observed to induce bile duct hyperplasia after long-term treatment of dogs with doses exceeding 25 mg/kg .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to decrease lipopolysaccharide (LPS)-induced elevated serum levels of the proinflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-related manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TNF-α. It is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of this compound in the mouse to be 293 μM .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown that this compound is highly enriched in the bile, in a saturable manner, after oral administration . This indicates that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound induced bile duct hyperplasia after long-term treatment with doses exceeding 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively excreted in the bile in various animal species, suggesting that it interacts with enzymes or cofactors involved in biliary excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly enriched in the bile after oral administration, suggesting that it interacts with transporters or binding proteins involved in biliary excretion .

準備方法

合成経路および反応条件

スサリモドの合成には、いくつかの重要なステップが含まれます。

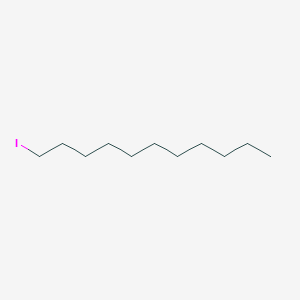

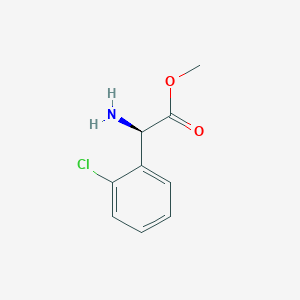

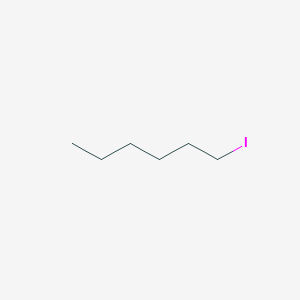

パラジウム触媒カップリング: 5-ヨードサリチル酸メチルをトリメチルシリルアセチレンとカップリングさせて、エチニルサリチル酸を生成する。

トリメチルシリル基の開裂: 保護基をジメチルホルムアミド中のフッ化カリウムを使用して開裂する。

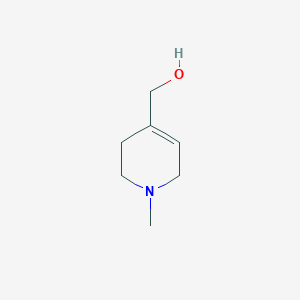

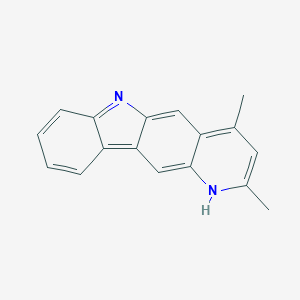

縮合: 4-ヨードベンゼンスルホニルクロリドを2-アミノ-3-メチルピリジンと縮合させて、スルホンアミドを得る。

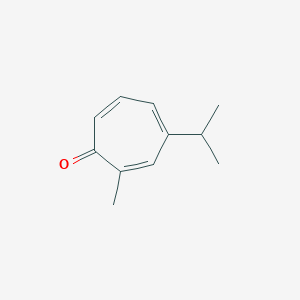

鈴木カップリング: アセチレンとヨードスルホンアミドをカップリングさせて、ジアリールアセチレンを生成する。

工業生産方法

スサリモドの工業生産方法は、上記で述べた合成経路のスケールアップ、高収率を得るための反応条件の最適化、再結晶やクロマトグラフィーなどのさまざまな精製技術による純度の確保など、多くの場合、これらの合成経路のスケールアップ、反応条件の最適化、および精製技術による純度保証を伴う。

化学反応の分析

反応の種類

スサリモドは、次のようないくつかのタイプの化学反応を起こします。

酸化: スサリモドは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができる。

還元: さまざまな還元種を形成するために還元される可能性がある。

置換: スサリモドは、特に求核剤の存在下で、置換反応を起こす可能性がある。

一般的な試薬および条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用することができる。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用される。

置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用する。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性がある。

類似化合物との比較

スサリモドは、別の免疫調節薬であるスルファサラジンと構造が類似しています。 スサリモドは、他の類似の化合物とは異なる独自の特性を持っています。

スルファサラジン: 両方の化合物は胆汁中に広く排泄されますが、スサリモドは、胆汁クリアランスが高く、さまざまな動物種で毒性プロファイルが異なります.

その他のTNF阻害剤: 他のTNF阻害剤と比較して、スサリモドは、胆汁排泄のメカニズムが異なり、薬物動態プロファイルが独特です.

類似化合物

- スルファサラジン

- インフリキシマブ

- アダリムマブ

- エタネルセプト

これらの化合物は、同様の治療標的を共有しますが、化学構造、薬物動態、および特定の用途が異なります。

特性

IUPAC Name |

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLQPSZXCOYTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164336 | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149556-49-0 | |

| Record name | Susalimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUSALIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

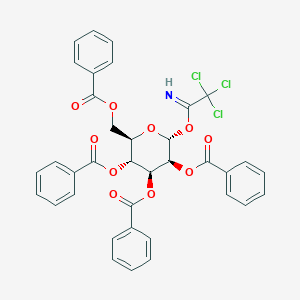

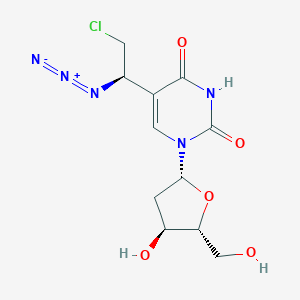

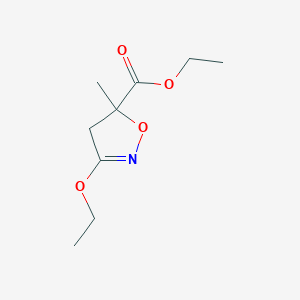

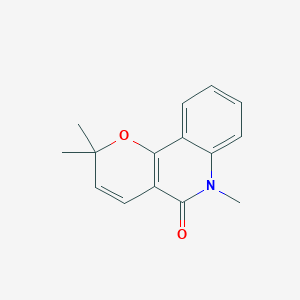

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)